molecular formula C62H75N11O9S B12297329 4-[[4-[2-[2-[2-[2-[3-[2-[1-[2-cyclohexyl-2-[2-(methylamino)propanoylamino]acetyl]pyrrolidin-2-yl]-1,3-thiazole-4-carbonyl]phenoxy]ethoxy]ethoxy]ethoxy]acetyl]piperazin-1-yl]methyl]-N-[4-methyl-3-[(4-pyridin-3-ylpyrimidin-2-yl)amino]phenyl]benzamide

4-[[4-[2-[2-[2-[2-[3-[2-[1-[2-cyclohexyl-2-[2-(methylamino)propanoylamino]acetyl]pyrrolidin-2-yl]-1,3-thiazole-4-carbonyl]phenoxy]ethoxy]ethoxy]ethoxy]acetyl]piperazin-1-yl]methyl]-N-[4-methyl-3-[(4-pyridin-3-ylpyrimidin-2-yl)amino]phenyl]benzamide

Cat. No.: B12297329
M. Wt: 1150.4 g/mol
InChI Key: TVHMRPZDSBFQBQ-UHFFFAOYSA-N
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Description

SNIPER(ABL)-058 is a chimeric small molecule designed to induce the degradation of the BCR-ABL fusion protein, which is implicated in chronic myeloid leukemia (CML)These molecules recruit IAP ubiquitin ligases to target proteins, leading to their ubiquitylation and subsequent degradation via the ubiquitin-proteasome system .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of SNIPER(ABL)-058 involves the conjugation of a ligand that binds to the BCR-ABL protein with a ligand that recruits an IAP ubiquitin ligase. The two ligands are connected by a linker of optimal length to ensure effective recruitment and degradation. The synthetic route typically involves multiple steps, including the preparation of each ligand, the synthesis of the linker, and the final conjugation step .

Industrial Production Methods

Industrial production of SNIPER(ABL)-058 would likely involve large-scale synthesis of the individual ligands and the linker, followed by their conjugation under controlled conditions. The process would need to be optimized for yield, purity, and scalability, with considerations for cost-effectiveness and environmental impact .

Chemical Reactions Analysis

Types of Reactions

SNIPER(ABL)-058 primarily undergoes reactions related to its mechanism of action, including:

Common Reagents and Conditions

The synthesis of SNIPER(ABL)-058 involves reagents such as coupling agents for the conjugation of ligands and linkers, as well as solvents and catalysts to facilitate the reactions. Conditions typically include controlled temperatures, pH levels, and reaction times to ensure optimal yields and purity .

Major Products Formed

The major product formed from the reactions involving SNIPER(ABL)-058 is the degraded BCR-ABL protein, which is broken down into smaller peptides and amino acids by the proteasome .

Mechanism of Action

SNIPER(ABL)-058 exerts its effects by recruiting an IAP ubiquitin ligase to the BCR-ABL protein. This recruitment facilitates the ubiquitylation of the target protein, marking it for degradation by the proteasome. The molecular targets involved include the BCR-ABL protein and the IAP ubiquitin ligase, while the pathways include the ubiquitin-proteasome system .

Properties

Molecular Formula

C62H75N11O9S

Molecular Weight

1150.4 g/mol

IUPAC Name

4-[[4-[2-[2-[2-[2-[3-[2-[1-[2-cyclohexyl-2-[2-(methylamino)propanoylamino]acetyl]pyrrolidin-2-yl]-1,3-thiazole-4-carbonyl]phenoxy]ethoxy]ethoxy]ethoxy]acetyl]piperazin-1-yl]methyl]-N-[4-methyl-3-[(4-pyridin-3-ylpyrimidin-2-yl)amino]phenyl]benzamide

InChI

InChI=1S/C62H75N11O9S/c1-42-16-21-49(37-52(42)69-62-65-24-22-51(68-62)48-13-8-23-64-38-48)66-59(77)46-19-17-44(18-20-46)39-71-26-28-72(29-27-71)55(74)40-81-33-32-79-30-31-80-34-35-82-50-14-7-12-47(36-50)57(75)53-41-83-60(67-53)54-15-9-25-73(54)61(78)56(45-10-5-4-6-11-45)70-58(76)43(2)63-3/h7-8,12-14,16-24,36-38,41,43,45,54,56,63H,4-6,9-11,15,25-35,39-40H2,1-3H3,(H,66,77)(H,70,76)(H,65,68,69)

InChI Key

TVHMRPZDSBFQBQ-UHFFFAOYSA-N

Canonical SMILES

CC1=C(C=C(C=C1)NC(=O)C2=CC=C(C=C2)CN3CCN(CC3)C(=O)COCCOCCOCCOC4=CC=CC(=C4)C(=O)C5=CSC(=N5)C6CCCN6C(=O)C(C7CCCCC7)NC(=O)C(C)NC)NC8=NC=CC(=N8)C9=CN=CC=C9

Origin of Product

United States

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